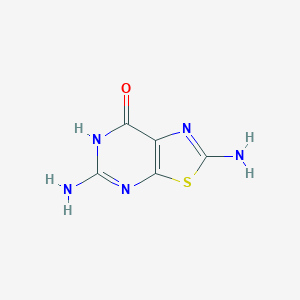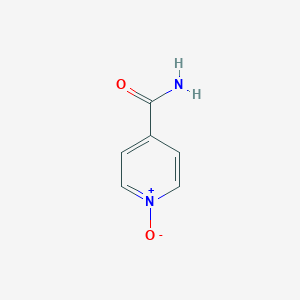
Sertraline ketone
Vue d'ensemble
Description
Synthesis Analysis
Sertraline ketone formation is part of sertraline's metabolic pathway, where sertraline undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, and further metabolic processes lead to the formation of a ketone. Initial metabolic steps include N-demethylation, oxidative deamination, and glucuronidation, leading to the ketone as a metabolic product (Devane, Liston, & Markowitz, 2002). Additionally, efficient kinetic resolution in asymmetric hydrosilylation of imines and related compounds has been demonstrated as a synthetic approach relevant to sertraline ketone (Yun & Buchwald, 2000).
Molecular Structure Analysis
The molecular structure of sertraline ketone reflects its origin as a metabolite of sertraline, incorporating the core naphthalenamine structure characteristic of sertraline with modifications leading to the ketone group. Detailed molecular structure analysis and computational studies provide insights into the vibrational spectrum, geometry, and molecular properties of sertraline and its metabolites (Sagdinc, Kandemirli, & Bayari, 2007).
Chemical Reactions and Properties
Sertraline ketone's stability and reactivity have been explored through studies of sertraline's degradation in water, indicating that while sertraline ketone is a significant intermediate, it exhibits considerable resistance to further degradation, highlighting its potential environmental persistence (Shen et al., 2011).
Physical Properties Analysis
The physical properties of sertraline ketone, such as solubility and distribution, are influenced by its molecular structure. Studies on sertraline's biotransformation and removal during wastewater treatment have revealed insights into the physical behavior of sertraline and its metabolites, including sertraline ketone, in various environmental contexts (Gornik et al., 2020).
Applications De Recherche Scientifique
Sertraline has shown activity against Leishmania donovani, a causative agent of visceral leishmaniasis (Palit & Ali, 2008).
It influences microbial food webs and promotes nitrification in sediment, affecting river ecosystems' material cycles (Li et al., 2020).
Sertraline induces desensitization of 5HT-2-mediated phosphoinositide hydrolysis, suggesting new antidepressant actions at central 5HT-2 receptors (Sanders-Bush et al., 2004).
Molecularly imprinted polymers (MIPs) improve environmental analysis of sertraline residues by rebinding the parent drug, its metabolite norsertaline, and sertraline ketone (Koler et al., 2018).
Sertraline is a potent inhibitor of neuronal serotonin uptake and is developed for treating depression and obesity (Tremaine et al., 1989).
It promotes neural stem cell differentiation into serotoninergic neurons and protects their viability against damage (Peng et al., 2012).
Sertraline exhibits antiproliferative activity by targeting the mTOR signaling pathway in a REDD1-dependent manner (Lin et al., 2010).
It induces apoptosis in HepG2 cells via activation of the TNF-MAP4K4-JNK cascade signaling pathway (Chen et al., 2013).
Sertraline is well-tolerated and used in treating geriatric depression (McClintock et al., 2006).
It induces endoplasmic reticulum stress in hepatic cells, contributing to liver toxicity (Chen et al., 2014).
At high levels, sertraline hydrochloride adversely affects aquatic organisms (Minagh et al., 2009).
Crayfish exposed to sertraline show increased aggression (Woodman et al., 2016).
Treatment with sertraline leads to recovery from depressive episodes and normalization of biochemical parameters (Butler, 1988).
Continuous chromatography was used in the development of the pharmaceutical product Sertraline (Quallich, 2005).
Sertraline-induced cytotoxicity is decreased in cells expressing enzymes that metabolize the drug (Chen et al., 2020).
Sertraline is relatively safe in therapeutic and overdosage (Vane et al., 2002).
Sertraline ketone degradation suggests potential environmental persistence (Shen et al., 2011).
Pretreatment metabotypes may predict response to sertraline in depressed patients (Kaddurah-Daouk et al., 2011).
Sertraline-associated liver toxicity could be due to mitochondrial dysfunction (Li et al., 2012).
Biotransformation and removal of sertraline during biological wastewater treatment are effective (Gornik et al., 2020).
Propriétés
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924791 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sertraline ketone | |
CAS RN |
124379-29-9 | |
| Record name | (S)-4-(3,4-Dichlorophenyl)-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124379-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)






